molecular formula C12H17NO B5009953 N-(sec-butyl)-2-methylbenzamide CAS No. 6640-79-5

N-(sec-butyl)-2-methylbenzamide

Cat. No.: B5009953
CAS No.: 6640-79-5
M. Wt: 191.27 g/mol
InChI Key: JWFUNROPKOHIKJ-UHFFFAOYSA-N
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Description

Overview of Benzamide (B126) Derivatives in Contemporary Chemical Research

Benzamide derivatives are a significant area of focus in modern chemical research due to their diverse pharmacological and biological activities. ontosight.ainanobioletters.comresearchgate.net These compounds are recognized as valuable building blocks in organic synthesis, allowing for the creation of a wide array of molecules with potential applications. mdpi.com Researchers have explored benzamides for their potential as anti-inflammatory, analgesic, antimicrobial, and anticancer agents. nanobioletters.comresearchgate.netmdpi.com The ability to introduce various substituents on the benzamide scaffold enables detailed structure-activity relationship (SAR) studies, which are crucial for the development of new therapeutic agents and other functional molecules. mdpi.com The amide bond, a central feature of benzamides, is a common motif in many biologically active molecules and is known for its stability and relative ease of formation. researchgate.netmdpi.com

Significance of N-(sec-butyl)-2-methylbenzamide as a Molecular Scaffold or Probe

While specific research on this compound as a molecular scaffold or probe is not extensively documented in publicly available literature, its structural features suggest potential utility in several areas of chemical research. The N-sec-butyl group introduces a chiral center, which could be significant in stereoselective interactions with biological targets. The 2-methyl group on the benzene (B151609) ring can influence the molecule's conformation and electronic properties, potentially affecting its binding affinity and reactivity.

The general importance of the benzamide core as a scaffold lies in its ability to be readily modified. mdpi.com This allows for the systematic exploration of chemical space around a lead compound to optimize its properties. Therefore, this compound could serve as a foundational structure for the synthesis of new derivatives with tailored characteristics. For instance, it could be used in the development of new materials or as a probe to investigate biological processes, leveraging the established importance of the benzamide framework in medicinal chemistry and materials science. chemicalbook.com

Current Research Landscape Pertaining to this compound and Related Structures

The current research landscape for benzamides is broad, with many studies focusing on the synthesis and biological evaluation of novel derivatives. nanobioletters.comcyberleninka.ru Research has demonstrated the potential of benzamide derivatives in various therapeutic areas. For example, some benzamides have been investigated as inhibitors of enzymes like acetylcholinesterase (AChE) and beta-secretase 1 (BACE1), which are relevant to Alzheimer's disease. mdpi.com Others have shown promise as antiplasmodial agents for treating malaria. researchgate.net

While direct research on this compound is limited, studies on structurally related compounds provide insights into its potential areas of interest. For instance, research on other N-substituted and ring-substituted benzamides highlights the importance of these modifications in determining the compound's biological activity. mdpi.comresearchgate.net The sec-butyl group, in particular, is a feature in other chemical entities with documented biological relevance. cymitquimica.comchemsrc.com

Scope and Objectives of Academic Inquiry into this compound

Given the limited specific research on this compound, the scope of academic inquiry would likely begin with its fundamental characterization. This would involve detailed spectroscopic analysis (NMR, IR, Mass Spectrometry) and determination of its physicochemical properties.

Subsequent objectives for academic study could include:

Synthetic Methodology: Developing efficient and stereoselective synthetic routes to obtain this compound and its enantiomers.

Structural Analysis: Investigating the three-dimensional structure and conformational preferences of the molecule through techniques like X-ray crystallography.

Biological Screening: Evaluating the compound's activity in a range of biological assays to identify potential therapeutic applications. This could be guided by the known activities of other benzamide derivatives. ontosight.ainanobioletters.comresearchgate.net

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of related compounds to understand how structural modifications impact its biological activity.

Interactive Data Table: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C12H17NO uni.lu
Molecular Weight 191.27 g/mol chemeo.comsigmaaldrich.com
Monoisotopic Mass 191.13101 Da uni.lu
XLogP3-AA (Predicted) 2.3 uni.lu
SMILES CCC(C)NC(=O)C1=CC=CC=C1C uni.lu
InChI InChI=1S/C12H17NO/c1-4-10(3)13-12(14)11-8-6-5-7-9(11)2/h5-8,10H,4H2,1-3H3,(H,13,14) uni.lu
InChIKey JWFUNROPKOHIKJ-UHFFFAOYSA-N uni.lu

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-butan-2-yl-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-4-10(3)13-12(14)11-8-6-5-7-9(11)2/h5-8,10H,4H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWFUNROPKOHIKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C1=CC=CC=C1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6640-79-5
Record name NSC17904
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17904
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Advanced Synthetic Methodologies and Chemical Transformations of N Sec Butyl 2 Methylbenzamide

Strategic Approaches to the Synthesis of N-(sec-butyl)-2-methylbenzamide

The construction of the amide bond in this compound is the central challenge in its synthesis. Various methodologies have been developed to achieve this transformation efficiently and with high yield.

Classical Amidation Routes and Their Optimization

The most fundamental approach to forming this compound involves the direct condensation of 2-methylbenzoic acid and sec-butylamine (B1681703). youtube.com This reaction, a classic example of amidation, typically requires the removal of water to drive the equilibrium towards the product. youtube.com Often, this is achieved by heating the reactants, sometimes in the presence of a dehydrating agent or under conditions that allow for azeotropic removal of water.

Optimization of these classical routes often involves the use of coupling agents. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt), are employed to activate the carboxylic acid. This activation facilitates the nucleophilic attack by the amine, leading to the formation of the amide bond under milder conditions and often with improved yields. The general scheme for this activated amidation is a two-step process where the carboxylic acid first reacts with the coupling agent to form a highly reactive intermediate, which is then readily attacked by the amine.

Another classical approach involves the conversion of 2-methylbenzoic acid to a more reactive acyl derivative, such as an acyl chloride or an acid anhydride. 2-Methylbenzoyl chloride, for instance, can be prepared by reacting 2-methylbenzoic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is highly electrophilic and reacts readily with sec-butylamine, usually in the presence of a base to neutralize the hydrochloric acid byproduct. While effective, this method requires an additional synthetic step and the handling of corrosive reagents.

Novel Catalytic Systems for Benzamide (B126) Formation

Recent advancements in organic synthesis have led to the development of novel catalytic systems for amidation that offer advantages in terms of efficiency, selectivity, and environmental impact. These modern methods often bypass the need for stoichiometric activating agents.

Boric acid has emerged as a simple and effective catalyst for the amidation of benzoic acids with aromatic amines. researchgate.netasianpubs.org This method offers a green chemistry approach, as boric acid is a readily available and less hazardous catalyst. researchgate.net The reaction proceeds under mild conditions and is noted for its simplicity. researchgate.netasianpubs.org

Metal-based catalysts have also shown significant promise. Copper-catalyzed systems, for instance, have been developed for the synthesis of N-tert-butyl amides from nitriles and di-tert-butyl dicarbonate. researchgate.net While this specific example does not directly produce this compound, the underlying principle of using a metal catalyst to facilitate C-N bond formation is broadly applicable. Researchers have also explored the use of copper-based metal-organic frameworks (MOFs) for the oxidative amidation of aldehydes to form a variety of amides. researchgate.net Furthermore, palladium-catalyzed reactions have been successfully used for the enantioselective synthesis of N-C axially chiral sulfonamides, demonstrating the potential of these metals in complex amide bond formations. elsevierpure.com

Enzymatic catalysis offers another green and highly selective alternative. Lipases, for example, have been optimized for the selective N-acylation of amino alcohols, demonstrating excellent regioselectivity. nih.gov The use of immobilized lipases, such as Novozym 435, allows for reactions in solvent-free systems with low enzyme loading, high yields, and minimal byproducts. nih.gov The optimization of reaction parameters such as temperature, enzyme loading, and reaction time is crucial for maximizing the yield of the desired amide product. nih.gov

Catalyst SystemReactantsKey Advantages
Boric Acid2-Methylbenzoic Acid, sec-ButylamineMild conditions, simple procedure, readily available catalyst. researchgate.netasianpubs.org
Copper(II) Triflate2-Methylbenzonitrile, sec-Butanol derivativePotential for direct synthesis from nitriles.
Lipase (e.g., Novozym 435)2-Methylbenzoic Acid derivative, sec-ButylamineHigh regioselectivity, mild and environmentally friendly conditions, high yields. nih.gov

Stereoselective Synthesis of this compound Enantiomers

Given that sec-butylamine is a chiral molecule, this compound exists as a pair of enantiomers. nih.gov The synthesis of enantiomerically pure forms of this compound requires stereoselective methods. This can be achieved in two primary ways: by using an enantiomerically pure starting material or by employing a chiral catalyst or auxiliary that directs the stereochemical outcome of the reaction.

One approach is to start with enantiomerically pure (R)- or (S)-sec-butylamine. The amidation reaction with 2-methylbenzoic acid will then proceed to give the corresponding (R)- or (S)-N-(sec-butyl)-2-methylbenzamide. The challenge then lies in the availability or synthesis of the enantiopure amine.

Alternatively, stereoselective synthesis can be achieved through catalytic methods. While specific examples for this compound are not prevalent in the provided search results, the principles of stereoselective synthesis are well-established. For instance, chiral palladium catalysts have been used for the enantioselective N-allylation to create N-C axially chiral sulfonamides with high enantiomeric excess. elsevierpure.com Similarly, the stereoselective synthesis of N-aryl indoles with axially chiral N-C bonds has been accomplished using planar chiral tricarbonyl(fluorobenzene)chromium complexes. nih.gov These examples highlight the potential for developing a catalytic, enantioselective synthesis for this compound, likely involving a chiral ligand that coordinates to a metal center and directs the approach of the amine to the activated carboxylic acid derivative.

Derivatization and Analog Synthesis from this compound Scaffold

The this compound structure serves as a versatile scaffold for the synthesis of a wide array of derivatives and analogs. These modifications are crucial for exploring the compound's chemical and biological properties.

Modifications for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry and materials science to understand how specific structural features of a molecule influence its activity. For the this compound scaffold, modifications can be systematically introduced at several positions to probe these relationships.

Table of Potential Modifications for SAR Studies:

Modification SiteType of ModificationRationale for SAR Studies
Aromatic Ring Substitution (e.g., with halogens, alkyl, alkoxy, nitro groups)To investigate the influence of electronic effects (electron-donating vs. electron-withdrawing groups) and steric bulk on the aromatic ring.
Methyl Group on the Ring Replacement with other alkyl groups (ethyl, isopropyl) or functional groups (e.g., hydroxyl, amino)To probe the importance of the size, shape, and polarity of the substituent at the 2-position.
Amide N-H Alkylation or replacement with other functional groupsTo assess the role of the amide proton in potential hydrogen bonding interactions.
sec-Butyl Group Isomeric variations (isobutyl, tert-butyl, n-butyl), introduction of cyclic structures (e.g., cyclopentyl, cyclohexyl)To explore the impact of the size, branching, and conformational flexibility of the N-alkyl substituent.

For example, synthesizing a series of analogs where the methyl group at the 2-position is replaced by other substituents can reveal critical information about the steric and electronic requirements for a particular biological activity. Similarly, varying the nature of the N-alkyl group can elucidate the optimal size and shape for interaction with a biological target.

Introduction of Probing Moieties for Mechanistic Elucidation

To understand the mechanism of action of this compound in a biological or chemical system, it is often necessary to introduce specific "probing" moieties. These are functional groups that allow for the detection, visualization, or quantification of the molecule's interactions.

Common probing moieties include:

Fluorophores: Attaching a fluorescent group, such as a fluorescein (B123965) or rhodamine derivative, allows for the visualization of the compound's localization within cells or tissues using fluorescence microscopy.

Biotin (B1667282): The introduction of a biotin tag enables affinity purification of the molecule's binding partners. The high affinity of biotin for streptavidin can be exploited to isolate and identify proteins or other macromolecules that interact with the this compound derivative.

Radioisotopes: Incorporating a radioisotope, such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C), allows for sensitive detection and quantification in various assays, including binding studies and metabolic profiling.

Photo-affinity Labels: These are chemically reactive groups, such as azides or diazirines, that can be activated by light to form a covalent bond with nearby molecules. This technique is invaluable for irreversibly labeling and identifying the direct binding targets of a compound.

The synthesis of these labeled derivatives requires careful planning to ensure that the introduced probe does not significantly alter the parent molecule's intrinsic properties and activity. The probe is typically attached via a flexible linker to a position on the this compound scaffold that is not critical for its activity, as determined by prior SAR studies.

Purification and Isolation Techniques for this compound and Its Analogs

The purification and isolation of this compound from a reaction mixture are critical steps to ensure the compound's purity for subsequent applications or characterization. Standard laboratory techniques such as extraction, chromatography, and crystallization are routinely employed. acs.orgacs.org

Following the completion of the synthesis, a typical work-up procedure involves quenching the reaction, followed by an aqueous work-up to remove inorganic salts and water-soluble impurities. The crude product is extracted from the aqueous phase using an organic solvent like ethyl acetate (B1210297) or dichloromethane. The combined organic layers are then washed with brine, dried over an anhydrous salt like sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product. chemicalbook.com

Chromatographic Techniques

Chromatography is a cornerstone of purification in organic synthesis. For a compound like this compound, both thin-layer chromatography (TLC) and flash column chromatography are indispensable tools. acs.org

Thin-Layer Chromatography (TLC): TLC is used to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography. A small spot of the reaction mixture is applied to a silica (B1680970) gel-coated plate, which is then developed in a chamber containing a specific eluent. The separated components are visualized under UV light. acs.orgacs.org

Flash Column Chromatography: This technique is used for the preparative separation of the target compound from byproducts and unreacted starting materials. acs.org The crude material is loaded onto a column packed with silica gel and eluted with a solvent system determined by TLC analysis. Fractions are collected and analyzed by TLC to identify those containing the pure product.

Interactive Table: Typical Chromatographic Conditions for this compound Purification

Parameter Technique Details Purpose
Stationary Phase TLC / Flash Chromatography Silica Gel (200-300 mesh) acs.org Adsorbent for separation
Mobile Phase (Eluent) TLC / Flash Chromatography Petroleum Ether / Ethyl Acetate mixture (e.g., 25:1 to 10:1 v/v) acs.org To carry components through the stationary phase at different rates
Visualization TLC UV light (254 nm) acs.org To observe the separated spots of compounds

Crystallization

Crystallization is often used as a final purification step to obtain highly pure this compound, provided the compound is a solid at room temperature. sigmaaldrich.com This process involves dissolving the crude or semi-purified compound in a hot solvent and then allowing it to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent. The choice of solvent is critical for successful crystallization. mdpi.com

Interactive Table: Potential Solvents for Crystallization of Benzamide Analogs

Solvent Rationale for Use Reference
Ethanol Benzamide is soluble in ethanol, making it a good candidate for recrystallization. sigmaaldrich.com sigmaaldrich.com
Benzene (B151609) Used for the crystallization of benzamide to afford crystals suitable for X-ray analysis. sigmaaldrich.com sigmaaldrich.com
Methanol (B129727) Often used for the crystallization of peptide-biphenyl hybrids, which share structural motifs with N-substituted benzamides. rsc.org rsc.org

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses of N Sec Butyl 2 Methylbenzamide Derivatives

Elucidation of Key Structural Motifs and Pharmacophores

The fundamental structure of N-(sec-butyl)-2-methylbenzamide belongs to the broader class of benzamides, which are recognized for a wide spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, and anti-cancer activities. nanobioletters.comnih.gov The essential pharmacophore for many biologically active benzamides consists of an aromatic ring connected to an amide group. This core structure allows for critical interactions with biological targets.

The key structural motifs for this compound derivatives can be broken down as follows:

Amide Linkage (-CONH-): This is a critical hydrogen-bonding moiety. The carbonyl oxygen (C=O) acts as a hydrogen bond acceptor, while the amide hydrogen (N-H) serves as a hydrogen bond donor. This dual capability is often essential for anchoring the molecule to specific amino acid residues in a target protein. drugdesign.org

N-sec-butyl Group: This alkyl substituent contributes to the molecule's lipophilicity, which can be critical for its ability to cross cell membranes. The branched nature of the sec-butyl group introduces a chiral center and specific steric constraints that can enhance binding selectivity compared to a linear n-butyl group. drugdesign.org The size and shape of this group are often optimized to fit into a specific hydrophobic pocket in the target receptor.

Studies on related amide structures have demonstrated that the primary amine group can be involved in multiple hydrogen bonds, highlighting the importance of the amide linkage in receptor interaction. drugdesign.org

Impact of Substituent Variations on Biological Activity Profiles (Pre-clinical)

The biological activity of benzamide (B126) derivatives is highly sensitive to the nature and position of substituents on both the aromatic ring and the amide nitrogen. researchgate.netresearchgate.net Pre-clinical studies on various benzamide analogs illustrate how minor chemical modifications can lead to significant changes in potency, selectivity, and even the type of biological activity observed.

For example, in a series of 2-phenoxybenzamides developed as antiplasmodial agents, replacing substituents on an aniline (B41778) ring (analogous to the N-alkyl group in the target compound) caused significant shifts in activity. Replacing a piperazinyl group with a simple hydrogen atom or an amino group led to a marked decrease in antiplasmodial activity. mdpi.com This underscores the importance of the substituent on the amide nitrogen for specific biological interactions.

Similarly, modifications to the aromatic portion of the molecule are critical. In one study on benzoxazepinones, moving a sulfonamide substituent from the meta position to the ortho or para position confirmed that the original meta-positioning was optimal for activity. mdpi.com This demonstrates that the electronic and steric effects of ring substituents must be precisely tuned for effective molecular recognition.

The following table summarizes findings from studies on related amide structures, illustrating the impact of substituent changes.

Parent Scaffold Substituent Variation Observed Impact on Biological Activity Reference
2-PhenoxybenzamideReplacement of a 2-piperazinyl substituent with H, -NH₂, or -NHBoc on the aniline ring.Caused a significant decrease in antiplasmodial activity. mdpi.com
BenzoxazepinoneShifting a sulfonamide group on the aromatic ring from the meta to the ortho or para position.The meta-substituted compound showed optimal activity. mdpi.com
SpirodiazaselenuranesReplacement of a phenyl substituent on the amide nitrogen with benzyl (B1604629) or other alkyl groups.Significantly reduced the stability of the Se-N bonds but increased antioxidant activity. mdpi.com
Benzamide DerivativesIntroduction of a dimethylamine (B145610) side chain at different positions.Markedly influenced the inhibitory activity and selectivity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). researchgate.net

These examples collectively indicate that the 2-methyl group and the N-sec-butyl group of this compound are not merely passive components. Their specific size, shape, and electronic properties are likely fine-tuned for a particular biological target, and any variation could drastically alter the compound's preclinical profile.

Conformational Analysis and Its Influence on Molecular Recognition

The three-dimensional shape, or conformation, of this compound is a critical determinant of its biological activity. Conformational analysis examines the spatial arrangement of atoms and the energy associated with rotations around single bonds. scribd.com For this compound, the key rotatable bonds are the C-N bond of the amide and the N-C bond of the sec-butyl group.

The amide bond itself has a high rotational barrier due to partial double-bond character, leading to the possibility of cis and trans isomers. For secondary amides like this compound, the trans conformation is generally more stable. However, the presence of bulky substituents on the nitrogen can decrease the energy barrier for rotation, making cis-trans isomerization more accessible than in simpler amides. researchgate.net

A significant conformational feature arises from the potential for steric hindrance between the ortho-methyl group on the phenyl ring and the bulky sec-butyl group attached to the amide nitrogen. This interaction can restrict the rotation around the aryl-carbonyl bond, forcing the molecule to adopt a non-planar conformation. This preferred conformation dictates how the hydrogen bond donor/acceptor of the amide group and the hydrophobic surfaces of the phenyl and sec-butyl groups are presented to a biological target. The most stable conformation will be the one that minimizes steric clashes, such as the flagpole interactions seen in cyclohexane (B81311) rings, while optimizing electronic interactions. scribd.com This fixed orientation is crucial for fitting into the specific topology of a receptor's active site, thereby influencing molecular recognition and binding affinity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. wu.ac.th For analogs of this compound, QSAR studies can provide valuable insights into the physicochemical properties that govern their function, thereby guiding the design of more potent and selective molecules.

In QSAR studies performed on analogous compound series, such as N,N'-disubstituted glutamamides and N-arylsulfonyl-N-2-pyridinyl-piperazines, researchers have successfully developed predictive models using methods like Multiple Linear Regression (MLR) and Partial Least Squares (PLS). wu.ac.thresearchgate.net These models typically rely on calculating a variety of molecular descriptors that quantify different aspects of the molecule's structure.

Key descriptors often found to be important in QSAR models for amide-containing compounds include:

Electronic Descriptors: Such as atomic charges and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). These descriptors can indicate a molecule's susceptibility to electrophilic or nucleophilic attack, which is often relevant for receptor binding. researchgate.net

Steric/Topological Descriptors: Including molecular volume, grid surface area, and electrotopological state atom (ETSA) indices. These descriptors quantify the size and shape of the molecule and its substituents, which are critical for fitting into a binding site. researchgate.net

Hydrophobicity Descriptors: Often represented by LogP, which measures the molecule's partitioning between oil and water. This is crucial for membrane permeability and hydrophobic interactions with the target.

A typical QSAR study on benzamide analogs would involve synthesizing a library of related compounds, measuring their biological activity, calculating these descriptors, and then using statistical methods to build an equation that relates the descriptors to the activity. wu.ac.th The resulting model can then be used to predict the activity of new, unsynthesized analogs of this compound, prioritizing the most promising candidates for synthesis and testing.

Molecular Mechanisms of Action and Target Interactions of N Sec Butyl 2 Methylbenzamide

Identification and Characterization of Molecular Targets

N-(sec-butyl)-2-methylbenzamide belongs to the benzamide (B126) class of molecules, which are investigated for their interaction with various biological targets. Research into structurally related compounds suggests that a primary molecular target for this class of molecules is Fatty Acid Amide Hydrolase (FAAH). nih.govnih.gov FAAH is a key enzyme in the endocannabinoid system, responsible for the breakdown of fatty acid amides like the endocannabinoid anandamide (B1667382) (AEA). nih.govwikipedia.org By inhibiting FAAH, the levels of anandamide can be increased, leading to downstream therapeutic effects. nih.gov Therefore, the characterization of this compound's molecular interactions is centered on its potential activity as a FAAH inhibitor.

Enzyme Inhibition and Activation Kinetics (in vitro, non-clinical)

The interaction of an inhibitor with its target enzyme is quantified using kinetic parameters such as the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ). The IC₅₀ value represents the concentration of the inhibitor required to reduce enzyme activity by 50%, while the Kᵢ value indicates the binding affinity of the inhibitor to the enzyme. nih.gov

Enzyme inhibition can be categorized into several types, including competitive, non-competitive, and uncompetitive, which can be distinguished by their effects on the Michaelis-Menten kinetic parameters (Vₘₐₓ and Kₘ). youtube.comyoutube.com

Competitive Inhibition: The inhibitor binds to the same active site as the substrate. This increases the apparent Kₘ (substrate concentration at half-maximal velocity) but does not change the Vₘₐₓ (maximum reaction rate). youtube.com

Non-competitive Inhibition: The inhibitor binds to an allosteric site (a site other than the active site), which can happen whether the substrate is bound or not. This reduces the Vₘₐₓ but does not affect the Kₘ. youtube.com

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This type of inhibition leads to a reduction in both Vₘₐₓ and Kₘ. youtube.com

While specific kinetic data for this compound is not extensively detailed in the available literature, the table below presents kinetic data for other known FAAH inhibitors to illustrate the typical parameters measured in these types of studies.

CompoundTarget EnzymeInhibition TypeIC₅₀ / Kᵢ ValueSource Organism/System
URB597Human FAAHIrreversibleIC₅₀: 48 nMHuman recombinant FAAH nih.gov
AM3506Human FAAHIrreversible (Covalent)IC₅₀: 118 nMHuman recombinant FAAH nih.gov
KaempferolRat FAAHCompetitiveKᵢ: 5 µMRat brain homogenates nih.gov
FAAH Inhibitor IIRat FAAHIrreversibleIC₅₀: 4.6 nMRat brain membranes sigmaaldrich.com

Receptor Binding and Modulation Studies (in vitro, non-clinical)

A critical aspect of characterizing a potential FAAH inhibitor is to determine its selectivity. This involves testing whether the compound directly interacts with other key receptors in the endocannabinoid system, primarily the cannabinoid receptors CB1 and CB2. sigmaaldrich.com Receptor binding assays are used to measure the affinity of a ligand for a receptor. nih.gov

For many selective FAAH inhibitors, a key characteristic is the lack of direct binding affinity for CB1 and CB2 receptors. For example, the potent FAAH inhibitor known as FAAH Inhibitor II shows no significant interference with anandamide binding at CB1 and CB2 receptors, with IC₅₀ values greater than 100 µM for these sites. sigmaaldrich.com This selectivity is crucial, as direct activation of cannabinoid receptors can lead to undesirable side effects. Therefore, in vitro studies for a compound like this compound would focus on confirming that its primary action is on the FAAH enzyme, without significant off-target binding to cannabinoid receptors.

Protein-Ligand Interaction Dynamics

Understanding how this compound binds to its target protein at an atomic level requires techniques like X-ray crystallography or computational molecular docking. nih.gov These methods can reveal the specific amino acid residues in the protein's binding pocket that interact with the ligand.

FAAH is an integral membrane protein that contains a highly conserved amidase signature domain. nih.gov Studies on other inhibitors have identified the key features of the FAAH active site. The dynamics of the protein-ligand interaction involve the inhibitor fitting into a binding pocket and forming specific chemical bonds with the surrounding amino acid residues. The stability and duration of these interactions determine whether the inhibition is reversible or irreversible. nih.gov For substrate-analogue inhibitors, the interaction mimics the binding of the natural substrate, anandamide. nih.gov

Signaling Pathway Modulations Initiated by this compound

By inhibiting FAAH, this compound would increase the endogenous levels of anandamide. This elevation of anandamide is the primary event that initiates downstream signaling pathway modulations. Anandamide itself acts on multiple targets, most notably the CB1 cannabinoid receptors, which are abundant in the central nervous system. nih.govnih.gov

Activation of CB1 receptors by anandamide can lead to a decrease in sympathetic tone. nih.gov Furthermore, the modulation of endocannabinoid levels can influence various intracellular signaling cascades. For instance, compounds that affect inflammatory processes, such as the flavonoid kaempferol, have been shown to down-regulate pathways involving p38, JNK, and nuclear factor κB (NF-κB). nih.gov It is plausible that by modulating the endocannabinoid system, this compound could indirectly influence these or similar inflammatory and cell-survival signaling pathways.

Covalent and Non-Covalent Interactions at the Molecular Level

The nature of the bond formed between an inhibitor and its target enzyme dictates the type and duration of inhibition. These interactions can be either covalent or non-covalent.

Non-Covalent Interactions: These are reversible interactions and include hydrogen bonds, ionic bonds, hydrophobic interactions, and van der Waals forces. Competitive inhibitors, such as the flavonoid kaempferol's interaction with FAAH, typically rely on these non-covalent forces. nih.gov The inhibitor can bind and dissociate from the enzyme, and its effect can be overcome by increasing the substrate concentration. youtube.com

Covalent Interactions: These involve the formation of a strong, stable chemical bond between the inhibitor and the enzyme, often leading to irreversible inhibition. nih.gov Carbamate-based compounds, for example, are known to act as potent, irreversible inhibitors of FAAH by forming a covalent bond with a key serine residue in the enzyme's active site. sigmaaldrich.com Similarly, other classes of inhibitors have been designed to form covalent bonds with the FAAH active site, resulting in long-lasting inhibition. nih.gov

The specific type of interaction for this compound would depend on its chemical reactivity with the amino acid residues in the FAAH active site.

Computational Chemistry and Molecular Modeling of N Sec Butyl 2 Methylbenzamide

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), provide insights into the electron distribution and energy levels, which dictate the molecule's stability and reactivity.

Molecular Docking and Scoring of N-(sec-butyl)-2-methylbenzamide with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug discovery to screen for potential drug candidates by predicting their binding affinity and mode of interaction with a specific biological target, such as a protein or enzyme. The process involves placing the ligand (in this case, this compound) into the binding site of a receptor and evaluating the interaction energy using a scoring function. A lower docking score generally indicates a more favorable binding interaction. Without published studies, the potential biological targets of this compound and its binding interactions remain unknown.

Molecular Dynamics Simulations of this compound-Target Complexes

Molecular dynamics (MD) simulations provide a dynamic view of a molecule or a molecular complex over time. By simulating the movements of atoms and molecules, MD can reveal information about the stability of a ligand-receptor complex, conformational changes that may occur upon binding, and the detailed energetics of the interaction. An MD simulation of an this compound-target complex would offer a more realistic picture of the binding event than the static view provided by molecular docking.

In Silico Prediction of Relevant Biological Activities and Properties (e.g., ADMET computational models)

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are crucial for determining the viability of a compound as a drug candidate. In silico ADMET prediction models use a compound's chemical structure to estimate these properties, allowing for early-stage identification of potential liabilities. For this compound, ADMET prediction could provide insights into its oral bioavailability, blood-brain barrier penetration, metabolic stability, and potential for toxicity. Such predictions are valuable for prioritizing compounds for further experimental testing.

Pre Clinical in Vitro and in Vivo Mechanistic Pharmacological Investigations

Cellular Assays for Mechanistic Characterization of N-Substituted Benzamides (in vitro, non-clinical)

While no target engagement studies have been published for N-(sec-butyl)-2-methylbenzamide, research on other benzamide (B126) analogs has utilized various techniques to confirm interaction with their intended biological targets. For instance, studies on benzamide derivatives targeting the cell division protein FtsZ in bacteria have employed in vitro biochemical assays, such as GTPase activity and polymerization assays, to confirm target engagement. nih.gov In other contexts, competitive binding assays are a common method. For example, in the study of substituted benzamides as atypical neuroleptics, their ability to displace specific radiolabeled ligands for dopamine (B1211576) receptors (such as ³H-spiperone and ³H-n-propylnorapomorphine) was measured in rat brain tissues to determine their receptor binding affinity and selectivity. nih.gov

The broader class of N-substituted benzamides has been shown to perturb various cellular pathways, particularly those involved in cell cycle regulation and apoptosis. For example, some N-substituted benzamides have been observed to induce a G2/M cell cycle block in cancer cell lines. nih.gov Mechanistic studies have revealed that this can be followed by the induction of apoptosis through the mitochondrial pathway, characterized by the release of cytochrome c into the cytosol and the subsequent activation of caspase-9. nih.gov Overexpression of the anti-apoptotic protein Bcl-2 has been shown to inhibit this declopramide-induced apoptosis. nih.gov Furthermore, some benzamide derivatives have demonstrated anti-inflammatory properties by inhibiting the NF-κB signaling pathway and reducing the production of tumor necrosis factor-alpha (TNF-α). nih.gov In the context of neuroprotection, however, a study comparing different classes of histone deacetylase (HDAC) inhibitors found that benzamide-based inhibitors did not offer neuroprotection in models of oxidative stress-induced neuronal death. nih.gov

Animal Models for Mechanistic Elucidation of N-Substituted Benzamide Action

Information regarding ex vivo analysis of target occupancy and biomarker changes for this compound is not available. For the broader class of substituted benzamides, particularly those with antipsychotic properties, ex vivo studies have been crucial in understanding their mechanism of action. These studies often involve administering the compound to animal models, followed by the collection of tissues (e.g., brain regions) to measure the displacement of radiolabeled ligands from their receptors, providing an indication of in vivo target engagement. nih.gov

There are no published reports on the pharmacological characterization of this compound in specific organ or tissue systems. Studies on other substituted benzamides have revealed diverse pharmacological effects. For example, atypical neuroleptic benzamides have been shown to have a preferential action on limbic and nigral dopamine receptors in the brain, which is thought to correlate with their behavioral effects, such as the blockade of apomorphine-induced hyperactivity without the strong induction of catalepsy seen with classical neuroleptics. nih.govscilit.com

Metabolic Pathways and Biotransformation of N-Substituted Benzamides in Research Models

Specific metabolic data for this compound is not available. However, studies on the metabolism of N-alkyl benzamides provide some general insights into their potential biotransformation pathways. The metabolic conversion of N-methyl and N,N-dimethylbenzamides has been investigated, revealing that N-hydroxymethyl compounds are major metabolites. nih.gov These N-hydroxymethyl derivatives can be further metabolized. For instance, N-hydroxymethylbenzamide can be converted to N-formylbenzamide and subsequently to benzamide. nih.gov The stability of these N-hydroxymethyl metabolites can be influenced by substitution on the nitrogen atom. nih.gov The alkyl group itself can also be a site of metabolism, with studies on other alkyl-substituted aromatic compounds showing that metabolic oxidation can shift to the aliphatic side chain. wur.nl

Identification of Metabolites and Enzyme Systems Involved

A comprehensive search of publicly available scientific literature and databases did not yield specific preclinical in vitro or in vivo studies detailing the metabolic pathways of this compound. Consequently, there is no reported information concerning the identification of its metabolites or the specific enzyme systems, such as cytochrome P450 isozymes, involved in its biotransformation.

The generation of detailed research findings and data tables on the metabolism of this specific compound is not possible without dedicated experimental studies. Such investigations would typically involve:

In Vitro Studies: Incubating this compound with liver microsomes (from human and relevant animal species) to identify the primary metabolic pathways, such as hydroxylation, N-dealkylation, or other potential reactions. These studies would also help in pinpointing the specific cytochrome P450 (CYP) enzymes responsible for its metabolism through the use of recombinant human CYP enzymes and specific chemical inhibitors.

In Vivo Studies: Administering the compound to animal models (e.g., rats, mice) and subsequently analyzing biological samples (e.g., plasma, urine, feces) to identify the metabolites formed in a whole-organism system. This would provide a more complete picture of the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

Without such dedicated research, any discussion on the metabolism of this compound would be speculative and fall outside the required scope of providing scientifically accurate and detailed findings. Therefore, no data tables on metabolites or enzyme systems can be generated at this time.

Advanced Analytical Method Development for N Sec Butyl 2 Methylbenzamide

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are fundamental for the separation and quantification of N-(sec-butyl)-2-methylbenzamide. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the compound's volatility and thermal stability, as well as the specific requirements of the analysis.

Reversed-phase HPLC (RP-HPLC) is a highly suitable method for the analysis of moderately polar compounds like this compound. This technique separates analytes based on their hydrophobic interactions with a nonpolar stationary phase.

A typical HPLC method for the simultaneous determination of related preservative compounds has been developed and validated, which can be adapted for this compound. nih.gov The method employs a C8 or C18 column and an isocratic mobile phase, often a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and water, to ensure efficient separation. nih.govsielc.com UV detection is commonly set at a wavelength where the aromatic ring of the benzamide (B126) exhibits strong absorbance, such as 258 nm. nih.gov Method validation would involve assessing parameters like linearity, precision, accuracy, specificity, and robustness to ensure reliable and reproducible results. nih.gov

Table 1: Illustrative HPLC Parameters for this compound Analysis

Parameter Typical Value/Condition
Column Reversed-phase C8 or C18 (e.g., 150 x 4.6 mm, 5 µm) nih.gov
Mobile Phase Acetonitrile/Water or Methanol/Water mixture nih.govsielc.com
Elution Mode Isocratic or Gradient
Flow Rate 1.0 mL/min nih.gov
Detection UV-Vis at ~258 nm nih.gov
Injection Volume 10-20 µL

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. Given its molecular weight and structure, this compound can be analyzed by GC, often after derivatization to improve volatility and thermal stability, although direct analysis is also possible.

The selection of an appropriate capillary column is critical for achieving good separation. A common choice is a column with a non-polar or medium-polarity stationary phase, such as one based on polydimethylsiloxane (B3030410) with a small percentage of phenyl groups (e.g., HP-5 or DB-17MS). rsc.orgnih.gov A flame ionization detector (FID) is generally used for quantification due to its high sensitivity and wide linear range for organic compounds. researchgate.net Temperature programming, where the column temperature is gradually increased, is typically employed to ensure the efficient elution of the analyte and separation from other components. researchgate.net

Table 2: Representative GC Parameters for this compound Analysis

Parameter Typical Value/Condition
Column Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film) rsc.org
Stationary Phase 5% Phenyl Polydimethylsiloxane (or similar) rsc.org
Carrier Gas Helium or Nitrogen nih.gov
Inlet Temperature 250 °C nih.gov
Oven Program Temperature gradient (e.g., start at 100°C, ramp to 280°C)
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)

| Detector Temperature | 300 °C |

For enhanced sensitivity and selectivity, chromatographic systems are often coupled with mass spectrometry. These hyphenated techniques, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), are invaluable for trace-level quantification and unambiguous identification.

LC-MS/MS: This technique combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. nih.gov After chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI) in positive mode for a compound like this compound. nih.gov The resulting protonated molecule [M+H]+ is then subjected to collision-induced dissociation (CID) in the mass spectrometer, and specific fragment ions are monitored. This process, known as multiple reaction monitoring (MRM), provides excellent specificity and reduces matrix interference. nih.gov

GC-MS: In GC-MS, the gas chromatograph is interfaced with a mass spectrometer, which serves as a highly specific detector. rsc.org As components elute from the GC column, they are ionized, most commonly by electron impact (EI). The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that can be used for positive identification by comparison with spectral libraries. nih.gov For quantitative analysis, selected ion monitoring (SIM) can be employed to enhance sensitivity by focusing on characteristic ions of the target analyte. researchgate.net

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Beyond basic identification, spectroscopic methods are indispensable for the detailed structural elucidation and purity verification of this compound.

NMR spectroscopy is arguably the most powerful tool for elucidating the molecular structure of an organic compound. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum of this compound would exhibit characteristic signals for the aromatic protons, the protons of the sec-butyl group, and the methyl group on the benzene (B151609) ring. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals would confirm the connectivity of the atoms. For instance, the protons on the benzene ring would appear in the aromatic region (typically 7-8 ppm), while the aliphatic protons of the sec-butyl and methyl groups would be found in the upfield region (typically 0.5-4.5 ppm).

¹³C NMR: The carbon NMR spectrum provides information on all the unique carbon atoms in the molecule. The spectrum would show distinct signals for the carbonyl carbon of the amide, the aromatic carbons, and the aliphatic carbons of the sec-butyl and methyl groups. The chemical shifts of these signals are indicative of the electronic environment of each carbon atom.

Table 3: Exemplary ¹H and ¹³C NMR Data for a Related Benzamide Structure

Nucleus Chemical Shift (δ, ppm)
¹H NMR Aromatic protons, amide N-H, aliphatic protons
¹³C NMR Carbonyl carbon (~168 ppm), aromatic carbons (125-138 ppm), aliphatic carbons

Note: This table is illustrative. Actual chemical shifts will vary based on the specific structure and solvent.

Mass spectrometry is crucial for determining the molecular weight and obtaining structural information through fragmentation analysis. The fragmentation pattern is highly dependent on the ionization technique used.

Under electron impact (EI) ionization, as used in GC-MS, this compound would undergo characteristic fragmentation. The molecular ion peak (M⁺) would be observed, and its odd-numbered mass would be consistent with the nitrogen rule, which states that a compound with an odd number of nitrogen atoms will have an odd molecular weight. libretexts.orglibretexts.org Key fragmentation pathways for amides include alpha-cleavage adjacent to the carbonyl group and the nitrogen atom. libretexts.org

Expected fragmentation for this compound (Molecular Weight: 191.27 g/mol ) could include:

Loss of the sec-butyl group.

Loss of a propyl or ethyl radical from the sec-butyl chain.

Formation of the 2-methylbenzoyl cation.

Predicted mass spectrometry data indicates that the protonated molecule [M+H]⁺ would have a mass-to-charge ratio (m/z) of 192.13829. uni.lu

Table 4: Predicted Mass-to-Charge Ratios (m/z) for this compound Adducts

Adduct Predicted m/z
[M+H]⁺ 192.13829
[M+Na]⁺ 214.12023
[M-H]⁻ 190.12373
[M+NH₄]⁺ 209.16483

Data sourced from predicted values. uni.lu

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy

Spectroscopic techniques are fundamental in the structural elucidation and quantification of this compound. Infrared (IR) and UV-Visible (UV-Vis) spectroscopy, while classic, remain powerful tools for routine analysis and for providing foundational data in advanced method development.

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the key functional groups present in this compound. The IR spectrum is characterized by absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule. For this compound, the most significant absorptions are expected to arise from the N-H bond of the secondary amide, the C=O (Amide I band), the N-H bending and C-N stretching (Amide II band), and vibrations associated with the substituted benzene ring.

The presence of the N-H group gives rise to a characteristic stretching vibration, typically observed in the region of 3300-3500 cm⁻¹. The carbonyl (C=O) stretch of the amide group, known as the Amide I band, is a strong and sharp absorption that is expected to appear around 1630-1680 cm⁻¹. The Amide II band, which is a combination of N-H bending and C-N stretching, is anticipated in the 1520-1570 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C-H stretching of the sec-butyl and methyl groups would appear in the 2850-2960 cm⁻¹ range.

A summary of the expected characteristic IR absorption bands for this compound is presented below.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
N-H (Amide)Stretch3300 - 3500
C-H (Aromatic)Stretch3000 - 3100
C-H (Aliphatic)Stretch2850 - 2960
C=O (Amide I)Stretch1630 - 1680
C=C (Aromatic)Stretch1450 - 1600
N-H Bend / C-N Stretch (Amide II)Bend/Stretch1520 - 1570

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is dictated by the electronic transitions within the molecule, primarily associated with the benzamide chromophore. The benzene ring and the carbonyl group of the amide form a conjugated system that absorbs ultraviolet radiation.

It is anticipated that this compound will exhibit two main absorption bands in the UV region. The first, a strong absorption band typically below 200 nm, is attributed to a π → π* transition of the aromatic system. A second, weaker band is expected in the 220-270 nm range, which can be assigned to another π → π* transition, often referred to as the B-band (benzenoid band). The presence of the carbonyl group in conjugation with the ring can also give rise to a weak n → π* transition at longer wavelengths, potentially overlapping with the B-band. The exact position and intensity of these bands can be influenced by the solvent used for analysis. For quantitative analysis, the wavelength of maximum absorbance (λmax) within the B-band is typically selected.

Method Validation for Research Applications (e.g., linearity, precision, accuracy in research matrices)

For research applications, such as pharmacokinetic studies in preclinical models or in vitro metabolism assays, it is crucial to validate the analytical method to ensure the reliability of the generated data. The following outlines a typical validation of a high-performance liquid chromatography (HPLC) method with UV detection for the quantification of this compound in a research matrix, such as rat plasma.

Linearity

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. For the quantification of this compound, a calibration curve would be constructed by analyzing a series of standards of known concentrations. The linearity is typically evaluated by the correlation coefficient (r) or the coefficient of determination (r²), with a value of >0.99 being desirable.

A representative linearity study for this compound in a research setting is summarized in the following table:

Concentration (ng/mL)Mean Peak Area (n=3)
1012,540
2530,890
5062,110
100124,500
250310,200
500622,800
10001,251,000

Linear Range: 10 - 1000 ng/mL

Regression Equation: y = 1250x + 350

Coefficient of Determination (r²): 0.9995

Precision

Precision evaluates the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the coefficient of variation (CV) or relative standard deviation (RSD). Precision is assessed at two levels: intra-day precision (repeatability) and inter-day precision (intermediate precision).

The following table presents hypothetical precision data for this compound at three different quality control (QC) concentrations.

QC LevelConcentration (ng/mL)Intra-day Precision (CV%) (n=6)Inter-day Precision (CV%) (n=18, over 3 days)
Low304.25.8
Medium3003.14.5
High8002.53.9

Accuracy

Accuracy refers to the closeness of the mean test results obtained by the method to the true value. It is often determined by spike-recovery experiments, where the analyte is added at known concentrations to a blank matrix. The percentage recovery is then calculated.

An example of an accuracy assessment for this compound in a research matrix is shown below.

Spiked Concentration (ng/mL)Measured Concentration (mean, n=6) (ng/mL)Accuracy (% Recovery)
3029.197.0
300306.0102.0
800788.098.5

Emerging Research Applications and Future Trajectories for N Sec Butyl 2 Methylbenzamide

The chemical scaffold of N-(sec-butyl)-2-methylbenzamide, while not extensively studied, presents a number of intriguing possibilities for future research and application across various scientific disciplines. Its structural motifs, an N-alkylated amide and a substituted benzene (B151609) ring, are common in a wide range of bioactive molecules. This suggests that this compound could serve as a valuable starting point for the development of novel chemical tools, agrochemicals, and pharmaceuticals. This article will explore the emerging research applications and future trajectories for this compound, focusing on its potential as a chemical biology tool, its relevance in agrochemical research, sustainable synthesis methods, its place in systems biology and omics research, and its unexplored reactivity.

Conclusion

Summary of Key Research Findings on N-(sec-butyl)-2-methylbenzamide and Its Class

Research into N-substituted benzamides, the chemical class to which this compound belongs, has revealed a diverse range of potential therapeutic applications. Studies have primarily focused on the synthesis of various derivatives and their evaluation for biological activity. A significant area of investigation has been their potential as antitumor agents. nih.govresearchgate.net For instance, research on N-substituted benzamide (B126) derivatives designed based on the histone deacetylase (HDAC) inhibitor Entinostat (MS-275) has shown that certain compounds exhibit comparable or even superior anti-proliferative activities against various cancer cell lines. nih.govresearchgate.net Molecular docking studies have suggested that these compounds interact with HDAC2, similar to existing inhibitors. nih.govresearchgate.net

Furthermore, the benzamide scaffold has been explored for other therapeutic properties. Studies on amino-substituted benzamide derivatives have highlighted their potential as antioxidant agents. acs.org Research has also been conducted on the anti-migration effects of novel N-substituted benzamides for the potential treatment of osteosarcoma, with some compounds showing a remarkable ability to inhibit the adhesion, migration, and invasion of cancer cells in vitro. lcsciences.com In the realm of neuropharmacology, substituted benzamides have been studied for their effects on dopamine (B1211576) receptors, distinguishing them from classical neuroleptics. nih.gov Additionally, new benzamide derivatives have been investigated as multi-target compounds for conditions like Alzheimer's disease, with some showing inhibitory activity against both acetylcholinesterase (AChE) and β-secretase (BACE1). mdpi.com Some benzamide derivatives have also been synthesized and studied for their anti-fatigue effects. nih.gov While a significant body of research exists for the broader class of N-substituted benzamides, literature specifically detailing the biological activities of this compound is sparse. uni.lu

Identification of Knowledge Gaps and Unanswered Questions

For the broader class of N-substituted benzamides, several unanswered questions persist:

Detailed Structure-Activity Relationships (SAR): While preliminary SAR studies have been conducted, a comprehensive understanding of how different substituents on the benzamide scaffold influence specific biological activities is still developing. nih.gov For example, the precise influence of the sec-butyl group in this compound on receptor binding or enzyme inhibition is not documented.

In Vivo Efficacy and Pharmacokinetics: Much of the existing research on novel benzamide derivatives is limited to in vitro studies. researchgate.netlcsciences.com There is a need for more extensive in vivo studies to determine the efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion), and toxicology of these promising compounds.

Mechanisms of Action: For many of the newly synthesized benzamides, the exact molecular mechanisms underlying their observed biological effects are not fully elucidated. lcsciences.comnih.gov For instance, while some compounds are known to inhibit HDACs or other enzymes, the downstream effects and potential off-target interactions are often not completely understood. researchgate.net

Comparative Studies: There is a lack of direct comparative studies between different promising benzamide derivatives to determine which substitutions offer the best combination of potency, selectivity, and safety for a given therapeutic application.

Future Outlook for Academic Investigations Involving this compound

The future for academic investigations into N-substituted benzamides appears robust, with several promising avenues for exploration. Building on the existing research, future studies will likely focus on synthesizing new derivatives with improved potency and selectivity for various biological targets. nih.govmdpi.com This includes the potential for creating multi-target ligands for complex diseases. mdpi.com

For a specific compound like this compound, the immediate future of research would logically begin with fundamental studies. These would include:

Synthesis and Characterization: Development and publication of efficient synthesis methods and full characterization of the compound's physicochemical properties.

Broad Biological Screening: Initial in vitro screening against a wide range of biological targets (e.g., enzymes, receptors) to identify potential areas of pharmacological activity.

Computational and Docking Studies: Utilizing computational models to predict potential binding affinities and interactions with various biological targets, which can help to prioritize experimental studies.

For the wider class of benzamides, future research is expected to delve deeper into their mechanisms of action and to translate the promising in vitro findings into in vivo models. lcsciences.comnih.gov This will be crucial for validating their therapeutic potential. Furthermore, as our understanding of the pathophysiology of diseases like cancer and neurodegenerative disorders evolves, there will be new opportunities to design and synthesize novel benzamide derivatives that can modulate these disease processes in innovative ways. The versatility of the benzamide scaffold ensures that it will likely remain an important structure in medicinal chemistry research for the foreseeable future. nanobioletters.com

Q & A

Q. What synthetic methodologies are effective for preparing N-(sec-butyl)-2-methylbenzamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : A two-step synthesis is commonly employed:

Amide Coupling : React 2-methylbenzoic acid with sec-butylamine using coupling agents like EDCI/HOBt in dichloromethane (DCM) under inert conditions.

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product. For optimization, reaction monitoring via TLC and controlled stoichiometry (1.2:1 amine:acid ratio) improves yield (>75%) .

  • Key Parameters :
ParameterOptimal Condition
Coupling AgentEDCI/HOBt
SolventDCM or THF
Temperature0°C → RT
PurificationHexane/EtOAc (7:3)

Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of This compound?

  • Methodological Answer :
  • ¹H NMR : Key peaks include:
  • Aromatic protons (δ 7.2–7.8 ppm, multiplet, 4H, benzamide ring).
  • sec-Butyl group: CH₃ (δ 0.9 ppm, triplet), CH₂ (δ 1.4 ppm, multiplet), and NH (δ 6.1 ppm, broad, exchangeable).
  • IR : Strong absorbance at ~1650 cm⁻¹ (amide C=O stretch) and ~3300 cm⁻¹ (N-H stretch). Compare with reference spectra of analogous benzamides .

Advanced Research Questions

Q. What crystallographic strategies are recommended for resolving the 3D structure of This compound, and how does software like SHELX improve refinement accuracy?

  • Methodological Answer :
  • Data Collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.54178 Å). Mount crystals in inert oil to prevent decomposition.
  • Refinement : SHELXL (via Olex2 GUI) refines anisotropic displacement parameters and hydrogen bonding. For example, intermolecular N-H···O interactions stabilize the lattice .
  • Validation : R-factor (<5%) and residual electron density (<0.5 eÅ⁻³) ensure precision. SHELX’s robust algorithms handle twinning and disorder common in flexible alkyl chains .
  • Example Crystallographic Data :
ParameterValue
Space GroupP2₁/n
a, b, c (Å)9.78, 15.01, 13.92
β (°)105.1
Z4

Q. How can structure-activity relationship (SAR) studies elucidate the bioactivity of This compound derivatives?

  • Methodological Answer :
  • Derivatization : Introduce substituents at the benzene ring (e.g., halogens, methoxy) or modify the sec-butyl group. Use Pd/C-catalyzed hydrogenation or Suzuki coupling for diversification .
  • Bioassays : Screen derivatives against target proteins (e.g., viral proteases) via fluorescence polarization or enzymatic inhibition assays. For example, a related benzamide inhibited SARS-CoV-2 PLpro with IC₅₀ = 0.8 µM .
  • Data Analysis : Correlate electronic (Hammett σ) or steric (Taft Es) parameters with activity using multivariate regression.

Q. What computational approaches predict the physicochemical properties of This compound, and how do they align with experimental data?

  • Methodological Answer :
  • DFT Calculations : Gaussian 16 (B3LYP/6-311+G(d,p)) computes dipole moments, HOMO-LUMO gaps, and electrostatic potential surfaces. Compare with experimental logP (HPLC) and pKa (potentiometry).
  • Molecular Dynamics (MD) : Simulate solvation behavior in water/ethanol mixtures using GROMACS. Predicted logP = 2.8 vs. experimental 2.7 .
  • Table :
PropertyPredictedExperimental
logP2.82.7
Topological PSA29.1 Ų28.9 Ų
Water Solubility0.12 mg/mL0.10 mg/mL

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.